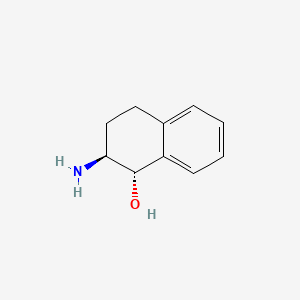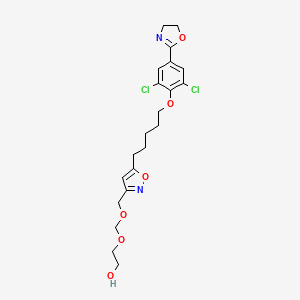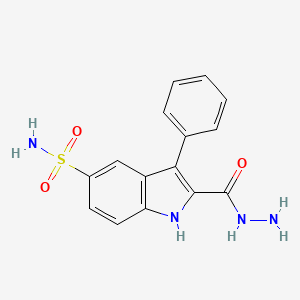
trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL: is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene backbone with an amino group and a hydroxyl group in a trans configuration. The stereochemistry of this compound plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL typically involves the reduction of corresponding naphthalene derivatives. One common method includes the catalytic hydrogenation of 2-nitronaphthalene followed by reductive amination to introduce the amino group. The reaction conditions often involve the use of hydrogen gas and a palladium catalyst under high pressure .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of chiral catalysts and ligands can also enhance the enantioselectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL can undergo oxidation reactions to form corresponding ketones or quinones.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or quinones.
Reduction: Amines or alcohols.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies. Its chiral nature allows for the investigation of enantioselective biological processes .
Medicine: Its derivatives have been explored for their pharmacological activities, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals .
Mechanism of Action
The mechanism of action of trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. In receptor binding studies, it can modulate receptor activity by interacting with binding pockets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
trans-1,2-Diaminocyclohexane: Similar in structure but lacks the tetrahydronaphthalene backbone.
trans-2-Aminocyclohexanol: Similar in structure but with a cyclohexane ring instead of a naphthalene ring.
trans-1,2-Diphenylethylenediamine: Contains a diphenylethylene backbone instead of a tetrahydronaphthalene backbone.
Uniqueness: trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is unique due to its tetrahydronaphthalene backbone, which imparts distinct chemical and biological properties. Its chiral nature and specific stereochemistry make it valuable in asymmetric synthesis and enantioselective biological studies .
Properties
CAS No. |
13917-17-4 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H13NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m0/s1 |
InChI Key |
IIMSEFZOOYSTDO-UWVGGRQHSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]([C@H]1N)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-N^1^-[(1S)-2,2-Dimethyl-1-(methylcarbamoyl)propyl]-N^4^-hydroxy-2-(2-methylpropyl)-3-{[(1,3-thiazol-2-ylcarbonyl)amino]methyl}butanediamide](/img/structure/B10756040.png)


![12-(2-hydroxyethyl)-2-(1-methylethoxy)-13,14-dihydronaphtho[2,1-a]pyrrolo[3,4-c]carbazol-5(12H)-one](/img/structure/B10756056.png)
![5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene-2-sulfonamide](/img/structure/B10756058.png)
![[[(3r,4r,5s,6r)-4,5-Dihydroxy-6-(Hydroxymethyl)-3-(Pentanoylamino)oxan-2-Ylidene]amino] N-Phenylcarbamate](/img/structure/B10756073.png)
![(2s)-({(5z)-5-[(5-Ethyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}amino)(4-Fluorophenyl)acetic Acid](/img/structure/B10756075.png)


![3-[1-(4-Bromo-phenyl)-2-methyl-propyl]-4-hydroxy-chromen-2-one](/img/structure/B10756106.png)
![Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate](/img/structure/B10756108.png)
![(20s)-19,20,21,22-Tetrahydro-19-oxo-5h-18,20-ethano-12,14-etheno-6,10-metheno-18h-benz[d]imidazo[4,3-k][1,6,9,12]oxatriaza-cyclooctadecosine-9-carbonitrile](/img/structure/B10756111.png)
![4-[(3r)-3-{[2-(4-Fluorophenyl)-2-Oxoethyl]amino}butyl]benzamide](/img/structure/B10756113.png)

